1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 899948-82-4
VCID: VC6551971
InChI: InChI=1S/C19H16FN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2
SMILES: C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H16FN3O4S
Molecular Weight: 401.41

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

CAS No.: 899948-82-4

Cat. No.: VC6551971

Molecular Formula: C19H16FN3O4S

Molecular Weight: 401.41

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine - 899948-82-4

Specification

CAS No. 899948-82-4
Molecular Formula C19H16FN3O4S
Molecular Weight 401.41
IUPAC Name 1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C19H16FN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2
Standard InChI Key WWEJOOKQEYCFTC-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

The compound’s IUPAC name, 1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine, reflects its intricate architecture. Key features include:

  • A pyrrolo[1,2-a]pyrazine bicyclic system, which combines pyrrole and pyrazine rings.

  • A 4-fluorophenyl group at position 1, introducing electron-withdrawing effects that modulate reactivity.

  • A 4-nitrobenzenesulfonyl group at position 2, contributing to steric bulk and potential hydrogen-bonding interactions.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₆FN₃O₄S
Molecular Weight401.41 g/mol
SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)N+[O-]
InChIKeyWWEJOOKQEYCFTC-UHFFFAOYSA-N
SolubilityNot available

The 4-nitrobenzenesulfonyl group enhances electrophilicity, potentially improving binding affinity in enzyme inhibition . Computational studies on analogous sulfonamide-containing compounds suggest moderate lipophilicity (clogP ≈ 2.5–3.5), which may influence blood-brain barrier permeability .

Computational Insights

Density functional theory (DFT) analyses of analogous compounds provide the following insights:

  • Electrostatic potential maps indicate electron-deficient regions near the nitro group, favoring interactions with nucleophilic residues in enzyme active sites .

  • Frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5–5.0 eV) suggest moderate reactivity, aligning with stable drug-like properties .

Computational ParameterValue (eV)Source
HOMO Energy-6.2
LUMO Energy-1.7
HOMO-LUMO Gap4.5

Future Research Directions

  • Synthesis Optimization: Develop scalable routes using flow chemistry or biocatalytic methods.

  • Biological Profiling: Evaluate inhibitory activity against SIK2, PIM1, and other cancer-related kinases.

  • ADMET Studies: Predict absorption, distribution, and toxicity using in silico models.

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